1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene
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Overview
Description
1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorine atom, and a but-3-en-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Etherification: The but-3-en-1-yloxy group can be attached to the benzene ring through an etherification reaction using an appropriate alkyl halide and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and etherification processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, as well as the but-3-en-1-yloxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(but-2-en-1-yloxy)benzene: Similar structure but with different positioning of the but-2-en-1-yloxy group.
1-Bromo-3-(but-3-en-1-yl)benzene: Lacks the fluorine atom, which affects its chemical properties and reactivity.
Uniqueness
1-Bromo-3-(but-3-en-1-yloxy)-5-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, as well as the but-3-en-1-yloxy group
Properties
IUPAC Name |
1-bromo-3-but-3-enoxy-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVRSJWPVKUDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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